molecular formula C24H21FN4O9 B573861 Benzamide,  3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox CAS No. 176379-01-4

Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox

Cat. No.: B573861
CAS No.: 176379-01-4
M. Wt: 528.4 g/mol
InChI Key: KYSWVZVJRFNBNS-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Pyrimidinyl-substituted benzamide derivatives constitute a specialized class of organic compounds characterized by the presence of both benzamide and pyrimidine structural motifs. The fundamental benzamide structure consists of an organic compound with the chemical formula C₇H₇NO, representing the simplest amide derivative of benzoic acid. These compounds appear as white solids in powdered form and colorless crystals in crystalline form, exhibiting slight solubility in water while demonstrating good solubility in many organic solvents.

The systematic nomenclature of these compounds follows International Union of Pure and Applied Chemistry guidelines, incorporating descriptive terms that reflect the complex substitution patterns present in the molecular structure. The core amide group, specifically the carboxamide group, forms the central functional unit around which additional substituents are organized. In the usual nomenclature system, the term "amide" is added to the stem of the parent acid's name, with substituents on nitrogen indicated first in the naming convention.

The specific compound under investigation contains multiple functional groups that contribute to its complex nomenclature. The 3,4,5-tris(acetyloxy) designation indicates three acetyloxy groups positioned at the 3, 4, and 5 positions of the benzene ring, while the N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl] portion describes the substituted tetrahydropyrimidinyl group attached to the amide nitrogen.

Amides are classified as primary, secondary, and tertiary according to the number of acyl groups bound to the nitrogen atom. The compound represents a secondary amide due to the presence of one acyl group attached to the nitrogen, with the remaining bonding site occupied by the complex pyrimidinyl substituent.

Historical Context and Development

The historical development of benzamide derivatives traces back to foundational work in organic chemistry during the early 19th century. Benzamide itself holds the distinction of being the first organic molecule for which two different crystalline polymorphs were discovered, an observation made by Wöhler and Liebig in 1832. This pioneering work occurred during their collaborative investigation of oil of bitter almonds, benzaldehyde, which led to the synthesis of various derivatives including benzamide through the reaction of benzoyl chloride with ammonia.

The collaboration between Wöhler and Liebig, described as "one of the most important collaborative papers in the history of chemistry," emerged from their initial disagreement over the composition of silver compounds and evolved into groundbreaking research on organic radicals. Their recognition of benzoyl as an organic "radikal" that maintained its identity through successive chemical transformations laid the foundation for modern understanding of functional groups in organic chemistry.

The synthesis and characterization of benzamide marked a significant milestone in the development of structure-based organic chemistry. Wöhler and Liebig prepared benzamide by crystallizing it from boiling water, observing the formation of "pearly, leafy" crystals that transformed into "fine and silky" needles upon further cooling. This observation of polymorphism in benzamide preceded by decades the systematic study of crystal forms and their implications for pharmaceutical development.

The evolution from simple benzamide to complex pyrimidinyl-substituted derivatives represents advances in synthetic organic chemistry and medicinal chemistry research. Modern synthetic approaches enable the preparation of highly substituted benzamide derivatives through multi-step procedures involving the synthesis of chalcones, pyrimidine amines, and subsequent coupling reactions with acid chlorides.

Significance in Organic Chemistry Research

Pyrimidinyl-substituted benzamide derivatives have emerged as compounds of considerable significance in contemporary organic chemistry research due to their versatile scaffold and medicinal potential. The pyrimidine ring system, as a fundamental heterocyclic structure, contributes to the diverse biological activities observed in these derivatives. Pyrimidine and its derivatives demonstrate an extensive array of biological and pharmacological activities including antimicrobial, anticancer, anti-inflammatory, analgesic, anti-diabetic, anti-human immunodeficiency virus, anthelmintic, central nervous system depressant, and cardiac agent properties.

The structural complexity of pyrimidinyl-substituted benzamides provides multiple sites for chemical modification, enabling researchers to explore structure-activity relationships systematically. The presence of the benzamide core structure, modified with multiple acetyloxy groups and substituted pyrimidine moiety, creates opportunities for fine-tuning biological activity through strategic structural modifications. The acetyloxy groups can enhance lipophilicity and influence biological activity, while the fluorophenyl group imparts unique electronic properties that affect reactivity and interaction with biological targets.

Research in this area has demonstrated that the tetrahydropyrimidine structure contributes to overall molecular stability and plays a role in the pharmacological profile of these compounds. The intricate structure of these derivatives suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various disease states. Recent investigations have focused on the synthesis, characterization, molecular docking studies, and in vitro cytotoxicity evaluation of novel pyrimidine-tethered benzamide derivatives as potential anticancer agents.

Molecular docking studies conducted against epidermal growth factor receptor and cyclin-dependent kinase-4 receptors have revealed distinct binding affinities influenced by substituent groups in these compounds. The cytotoxicity evaluation using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assays against various cancer cell lines has demonstrated promising anticancer activity for specific derivatives. These findings highlight the potential of pyrimidinyl benzamide derivatives as targeted therapeutic agents.

Related Fluorophenyl-Pyrimidine Compounds

The incorporation of fluorophenyl groups into pyrimidine-containing benzamide derivatives represents a strategic approach to modulating molecular properties and biological activities. Fluorine substitution in organic molecules can significantly alter pharmacokinetic properties, metabolic stability, and target selectivity, making fluorophenyl-pyrimidine compounds particularly valuable in drug discovery efforts.

Several structurally related compounds demonstrate the diversity possible within this chemical class. The compound with Chemical Abstracts Service number 176379-08-1, Benzamide, 3,4,5-tris(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-, exhibits a molecular formula of C₂₆H₂₅FN₄O₉ and molecular weight of 556.5 grams per mole. This compound features a dimethylamino substituent at the 6-position of the pyrimidine ring, contrasting with the amino group present in the target compound.

Additional related compounds include variations with different halogen substitutions and substitution patterns. For example, Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-chlorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]- demonstrates the effect of chlorine substitution in place of fluorine. Other variants include compounds with different alkyl substitutions on the pyrimidine ring, such as propyl groups in place of methyl groups.

The systematic study of these related compounds provides valuable insights into structure-activity relationships within this chemical class. Compounds with bis(acetyloxy) substitution patterns, such as Benzamide, 3,4-bis(acetyloxy)-N-[6-(dimethylamino)-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-, offer opportunities to examine the effects of reduced acetyloxy substitution on biological activity. These structural variations enable researchers to optimize molecular properties for specific therapeutic applications while maintaining the core benzamide-pyrimidine framework that confers biological activity.

The fluorophenyl moiety contributes unique electronic properties to these molecules through the electron-withdrawing effect of fluorine substitution. This electronic modification can influence molecular interactions with biological targets, potentially enhancing selectivity and potency compared to non-fluorinated analogs. The systematic investigation of fluorophenyl-pyrimidine compounds continues to yield valuable insights for the design of next-generation therapeutic agents in various disease areas.

Properties

CAS No.

176379-01-4

Molecular Formula

C24H21FN4O9

Molecular Weight

528.4 g/mol

IUPAC Name

[2,3-diacetyloxy-5-[[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C24H21FN4O9/c1-11(30)36-17-9-14(10-18(37-12(2)31)20(17)38-13(3)32)22(33)27-19-21(26)29(24(35)28(4)23(19)34)16-7-5-15(25)6-8-16/h5-10H,26H2,1-4H3,(H,27,33)

InChI Key

KYSWVZVJRFNBNS-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

Canonical SMILES

CC(=O)OC1=CC(=CC(=C1OC(=O)C)OC(=O)C)C(=O)NC2=C(N(C(=O)N(C2=O)C)C3=CC=C(C=C3)F)N

Synonyms

Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl]-

Origin of Product

United States

Preparation Methods

Acetylation of Gallic Acid Derivatives

The tris(acetyloxy)benzoyl group is synthesized from gallic acid (3,4,5-trihydroxybenzoic acid). Acetylation is performed using acetic anhydride in the presence of a catalytic acid (e.g., H₂SO₄) or base (e.g., pyridine) under reflux:

3,4,5-Trihydroxybenzoic acid+3(Ac2O)H+3,4,5-Tris(acetyloxy)benzoic acid+3AcOH\text{3,4,5-Trihydroxybenzoic acid} + 3 \, (\text{Ac}_2\text{O}) \xrightarrow{\text{H}^+} \text{3,4,5-Tris(acetyloxy)benzoic acid} + 3 \, \text{AcOH}

Yields for this step typically exceed 85%, with purity confirmed by HPLC.

Activation of the Carboxylic Acid

The tris(acetyloxy)benzoic acid is activated for amide coupling using carbodiimide reagents. For example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitate the formation of an active ester intermediate:

3,4,5-Tris(acetyloxy)benzoic acid+EDCI+HOBtActive ester+Byproducts\text{3,4,5-Tris(acetyloxy)benzoic acid} + \text{EDCI} + \text{HOBt} \rightarrow \text{Active ester} + \text{Byproducts}

This intermediate reacts with the pyrimidinyl amine to form the final amide bond.

Synthesis of the Pyrimidinyl Amine Substituent

Cyclocondensation of Fluorophenyl Urea Derivatives

The 6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxo-tetrahydro-5-pyrimidinyl moiety is synthesized via a Biginelli-like cyclocondensation. A mixture of 4-fluorophenylurea, methyl acetoacetate, and formaldehyde undergoes acid-catalyzed cyclization:

4-Fluorophenylurea+Methyl acetoacetate+HCHOHClPyrimidinone intermediate\text{4-Fluorophenylurea} + \text{Methyl acetoacetate} + \text{HCHO} \xrightarrow{\text{HCl}} \text{Pyrimidinone intermediate}

The product is hydrolyzed to the carboxylic acid and subsequently converted to the amine via Curtius rearrangement or Hofmann degradation.

Functionalization at Position 5

Introduction of the amino group at position 5 is achieved through nitrosation followed by reduction. Nitrosation with NaNO₂/HCl yields a nitroso derivative, which is reduced using Pd/C and H₂ to the primary amine:

Pyrimidinone+NaNO2Nitroso intermediateH2/Pd/C6-Amino-pyrimidinone\text{Pyrimidinone} + \text{NaNO}2 \rightarrow \text{Nitroso intermediate} \xrightarrow{\text{H}2/\text{Pd/C}} \text{6-Amino-pyrimidinone}

Amide Bond Formation and Final Coupling

The activated tris(acetyloxy)benzoyl chloride or active ester is coupled with the pyrimidinyl amine under inert conditions. A representative procedure from analogous benzamide syntheses involves:

  • Dissolving the pyrimidinyl amine (1.0 equiv) in DCM with triethylamine (2.0 equiv).

  • Adding the active ester (1.2 equiv) dropwise at 0°C.

  • Stirring at room temperature for 12–24 hours.

Example Conditions

ParameterValue
SolventDichloromethane
CatalystEDCI/HOBt
Temperature20–25°C
Reaction Time12–24 h
Yield45–75%

The crude product is purified via silica gel chromatography (eluent: DCM/MeOH 10:1) to isolate the target compound.

Optimization Challenges and Solutions

Steric Hindrance from Acetyloxy Groups

The tris(acetyloxy) substitution imposes steric constraints during amidation. Using high-boiling solvents (e.g., 1,4-dioxane) and microwave-assisted heating improves reaction efficiency, reducing time from 24 h to 2 h.

Epimerization Risks

Basic conditions during amidation may cause racemization. Employing proton sponge additives or low-temperature protocols mitigates this risk.

Characterization and Analytical Data

Successful synthesis is confirmed by:

  • LC-MS : m/z 533.2 [M+H]⁺ (calculated for C₂₄H₂₁FN₄O₉: 532.1).

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.30 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 2.31 (s, 9H, OAc) .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into cellular processes and molecular interactions.

Medicine

The compound has potential applications in medicine, particularly in drug development. Its unique structure may offer therapeutic benefits, such as targeting specific molecular pathways involved in diseases.

Industry

In industry, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.

Mechanism of Action

The mechanism of action of Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-diox] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of benzamide derivatives is highly dependent on substitution patterns. Below is a comparison with structurally related compounds:

Compound Key Structural Features Biological Target/Activity Reference
Compound A 3,4,5-Tris(acetyloxy) benzamide + tetrahydro-dioxopyrimidine Hypothesized: hDHFR/PCAF HAT inhibition (based on analogs)
Benzamide, 3,4,5-trimethoxy-N-[4-[(2-thiazolylamino)sulfonyl]phenyl] 3,4,5-Trimethoxy + thiazole sulfonamide Unknown activity, but sulfonamide group suggests potential protease inhibition
N-(6-amino-1,2,3,4-tetrahydro-2,4-dioxo-1-phenyl-3-propyl-5-pyrimidinyl)-3,5-dibutyl-4-hydroxybenzamide Hydroxy + dibutyl groups + pyrimidine Enhanced solubility and receptor binding due to hydroxyl group
2-Hexanoylamino-1-(4-carboxyphenyl)benzamide Hexanoylamino + carboxyphenyl 67% PCAF HAT inhibition at 100 μM
Benzamide, 4-(acetyloxy)-N-(6-amino...)-3-methyl Single acetyloxy + methyl substitution Structural analog with reduced acetyloxy groups; uncharacterized activity

Key Observations :

  • Acetyloxy vs.
  • Pyrimidine Modifications: The tetrahydro-dioxopyrimidine in Compound A shares similarities with pyrimidine-containing analogs (e.g., ), which are known to interact with nucleotide-binding enzymes.
Enzyme Inhibition Profiles:
  • hDHFR Inhibition : Benzamide derivatives with multiple aromatic rings (e.g., methotrexate analogs) show strong hDHFR inhibition. Compound A’s fluorophenyl and pyrimidine groups may mimic such interactions, as seen in studies of similar compounds targeting Alzheimer’s and cancer .
  • PCAF HAT Inhibition: Compounds with long 2-acylamino substituents (e.g., 2-tetradecanoylamino benzamides) exhibit ~79% inhibition, suggesting that Compound A’s acetyloxy groups could substitute for acyl chains in HAT binding .
Pharmacokinetic Properties:
  • Lipophilicity: The 4-fluorophenyl group in Compound A likely increases membrane permeability compared to non-fluorinated analogs (e.g., ).
  • Metabolic Stability : Acetyloxy groups may confer resistance to hydrolysis relative to ester or methoxy substituents, as observed in related benzamides .

Biological Activity

Benzamide derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzamide, 3,4,5-tris(acetyloxy)-N-[6-amino-1-(4-fluorophenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-5-pyrimidinyl] (CAS No. 176379-01-4) exhibits various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C24H21FN4O9C_{24}H_{21}FN_{4}O_{9} with a molecular weight of approximately 486.44 g/mol. The structural complexity arises from its multiple acetyloxy groups and a tetrahydro-pyrimidine moiety, contributing to its potential biological interactions.

Research indicates that benzamide derivatives can modulate various biological pathways. For instance:

  • Estrogen Receptor Modulation : In a study focusing on tris-benzamides, it was found that certain derivatives could disrupt the estrogen receptor alpha (ERα) coregulator interaction and inhibit ERα-mediated transcriptional activity. This suggests potential applications in treating estrogen receptor-positive breast cancer .
  • Antiproliferative Activity : The compound demonstrated strong antiproliferative effects on ERα-positive breast cancer cells both in vitro and in vivo. This activity is attributed to its ability to bind effectively to the estrogen receptor, enhancing its therapeutic potential against hormone-dependent cancers .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Benzamide derivatives:

Activity Type Effect Observed Reference
Estrogen Receptor ModulationDisrupted ERα-coregulator interaction
AntiproliferativeStrong activity against ERα-positive breast cancer cells
AntifungalModerate inhibitory effects against specific fungi

Case Studies

  • Case Study on Antiproliferative Effects :
    In a controlled study involving various benzamide derivatives, the compound exhibited a significant reduction in cell viability in ERα-positive breast cancer cell lines. The IC50 values indicated that modifications at the N-terminus enhanced binding affinity and antiproliferative potency compared to standard treatments .
  • Fungal Inhibition Study :
    Another investigation evaluated the antifungal properties of related benzamide compounds against pathogens such as Fusarium oxysporum and Botrytis cinerea. Compounds structurally similar to Benzamide showed varying degrees of inhibition, with some achieving over 40% inhibition at low concentrations (EC50 values around 11.61 µg/mL) .

Q & A

Q. What are the critical considerations for designing a scalable synthesis route for this benzamide derivative?

Methodological Answer: The synthesis of this compound requires careful optimization of reaction conditions. Key steps include:

  • Protection/deprotection strategies : Use acetyl groups to protect hydroxyl moieties during synthesis, as seen in analogous tris(acetyloxy)benzamide derivatives .
  • Coupling reactions : Employ p-fluorophenyl-containing intermediates, similar to methods used for N-[6-amino-1-(4-fluorophenyl)] derivatives, to ensure regioselectivity .
  • Purification : Use column chromatography with gradient elution (e.g., dichloromethane/ethyl acetate) to isolate the product from by-products .
  • Hazard mitigation : Conduct differential scanning calorimetry (DSC) to assess thermal stability, as decomposition risks are common in acetyloxy-rich compounds .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine multiple analytical techniques:

  • NMR spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F-NMR spectra with computational predictions (e.g., DFT) to confirm substituent positions .
  • Mass spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .
  • HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential for handling intermediates and the final product?

Methodological Answer:

  • Risk assessment : Perform hazard analysis for reagents (e.g., acetylating agents, fluorophenyl derivatives) using guidelines from Prudent Practices in the Laboratory .
  • Mutagenicity testing : Conduct Ames II assays for intermediates, as certain benzamide derivatives show mutagenic potential .
  • Storage : Store the final product in amber vials at –20°C to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1H^1H1H-NMR peaks) be resolved during characterization?

Methodological Answer:

  • Dynamic effects analysis : Investigate tautomerism or rotameric equilibria using variable-temperature NMR (VT-NMR) .
  • X-ray crystallography : Resolve ambiguities by determining the crystal structure, particularly for stereochemical assignments .
  • 2D NMR techniques : Employ HSQC and HMBC to correlate ambiguous peaks with neighboring functional groups .

Q. What strategies optimize yield in multi-step syntheses involving unstable intermediates?

Methodological Answer:

  • In situ stabilization : Use scavengers (e.g., molecular sieves) to trap reactive by-products like HCl during acetylation .
  • Flow chemistry : Minimize intermediate degradation by employing continuous flow reactors for exothermic steps (e.g., coupling reactions) .
  • Real-time monitoring : Implement inline FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can researchers investigate the compound’s mechanism of action in biological systems?

Methodological Answer:

  • Enzyme inhibition assays : Test interactions with targets like cyclooxygenase (COX) or kinases, given structural similarities to bioactive benzamides .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with fluorophenyl and acetyloxy motifs .
  • Cytotoxicity profiling : Compare IC50_{50} values (e.g., via MTT assays) against reference drugs like hydroxyurea (see Table 1) .

Q. Table 1. Cytotoxicity Data for Analogous Benzamide Derivatives

CompoundIC50_{50} (HeLa cells)Reference
Hydroxyurea4.3 mM
N-(Phenylcarbamoyl)benzamide0.8 mM

Q. How do environmental factors (pH, temperature) influence the compound’s stability?

Methodological Answer:

  • pH stability studies : Use accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify pH-sensitive groups (e.g., acetyloxy) .
  • Thermogravimetric analysis (TGA) : Quantify decomposition thresholds (e.g., >150°C) and correlate with DSC endotherms .

Q. What computational tools are effective for predicting physicochemical properties?

Methodological Answer:

  • LogP calculation : Use XLogP3 (e.g., value ~4.4 for related fluorophenyl benzamides) to estimate lipophilicity .
  • ADMET prediction : Apply SwissADME or pkCSM to model absorption and toxicity profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.